1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by two electron-withdrawing groups: a trifluoromethoxy (-OCF₃) substituent at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the phenyl ring. While specific physical data for this compound is unavailable in the provided evidence, its structural analogs (e.g., ) suggest trends in properties such as boiling point, density, and molecular interactions.
Properties
Molecular Formula |
C11H8F6O2S |
|---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2S/c1-6(18)4-7-5-8(20-11(15,16)17)2-3-9(7)19-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
ZMGULNSTJTWLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes S-trifluoromethylation under visible light irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres.
Scientific Research Applications
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethylthio groups. These groups can participate in various chemical reactions, such as nucleophilic substitution or radical formation, leading to the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogs:
*Estimated based on molecular formula.
Key Observations:
Electron-Withdrawing Groups : The target compound’s -OCF₃ and -SCF₃ groups enhance its electron-deficient character compared to the -OCHF₂ and -CF₃ in the difluoro analog . This likely increases its resistance to electrophilic attack and alters its solubility in polar solvents.
Sulfur vs. Oxygen : The trifluoromethylthio (-SCF₃) group in the target compound may confer greater lipophilicity and metabolic stability than oxygen-based substituents (e.g., -OCF₃ or -OH) due to sulfur’s larger atomic radius and lower electronegativity .
Ketone vs.
Physical and Chemical Properties
- Boiling Point : The difluoro analog () has a boiling point of 245.1°C, suggesting that the target’s bulkier -SCF₃ group may elevate this value due to increased molecular weight and intermolecular forces.
- Density : The target’s density is likely higher than 1.310 g/cm³ () owing to fluorine and sulfur content, which increase molecular packing efficiency.
- Crystallinity: Unlike the crystalline enone in , the target’s lack of conjugation may result in lower crystallinity, affecting its purification and formulation .
Biological Activity
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique trifluoromethyl and trifluoromethoxy substituents. These groups are known to enhance the lipophilicity and biological activity of compounds, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H10F6O2S |
| Molecular Weight | 356.26 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=C(C(=C1)SC(F)(F)F)C(=O)C(C)C)OC(F)(F)F |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl and trifluoromethoxy groups enhance the compound's ability to penetrate lipid membranes, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for various receptors, influencing physiological responses.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds with trifluoromethyl groups have been shown to interact with serotonin receptors (5-HT1A and 5-HT7), suggesting potential antidepressant properties .
- Anticonvulsant Properties : Similar derivatives have demonstrated anticonvulsant effects in preclinical models, indicating that this compound could also possess such activity .
- Antinociceptive Activity : Some studies suggest potential analgesic effects, as compounds in this class have shown the ability to reduce pain responses in animal models .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Serotonin Receptor Interaction : A study identified potent ligands for 5-HT receptors that exhibited weak inhibitory potencies for phosphodiesterases (PDE4B and PDE10A), indicating a complex interaction profile that could be relevant for mood disorders .
- Anticonvulsant Activity Assessment : In vivo studies on related compounds showed significant anticonvulsant activity using models like the maximal electroshock (MES) test, highlighting their potential in treating epilepsy .
- Toxicity Profiling : In vitro assays using human liver microsomes and neuroblastoma cell lines indicated favorable metabolic stability and low cytotoxicity, suggesting a good safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
